PHF6 Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

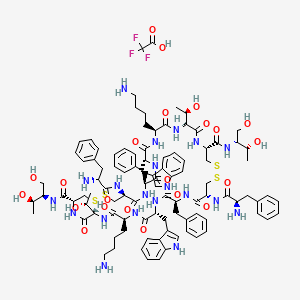

PHF6 Trifluoroacetate is a compound that combines the properties of the plant homeodomain finger protein 6 (PHF6) with trifluoroacetate. PHF6 is a nucleolar and chromatin-associated protein that plays a significant role in transcription regulation and chromatin remodeling. Trifluoroacetate, on the other hand, is a derivative of trifluoroacetic acid, a strong organic acid widely used in organic chemistry.

Mécanisme D'action

Target of Action

The primary target of PHF6 Trifluoroacetate is the PHD Finger Protein 6 (PHF6) . PHF6 is a chromatin-associated protein that plays a crucial role in the regulation of transcription . It is known to bind at enhancer regions, thereby regulating the transcription of myeloid differentiation genes . PHF6 is considered a leukemia suppressor and is found to be mutated in 3-5% of MDS, CMML, and AMLs and 20% of T-ALLs .

Mode of Action

This compound interacts with its target, PHF6, and influences its function. The compound’s interaction with PHF6 leads to changes in gene expression related to myeloid differentiation and hematopoietic stem cells . Specifically, PHF6 expression upregulates genes related to myeloid differentiation and downregulates genes related to hematopoietic stem cells and cell division in myeloid cells .

Biochemical Pathways

This compound affects the NF-κB signaling pathway . PHF6 depletion inhibits the NF-κB signaling pathways by disrupting the PHF6-p50 complex and partially inhibiting the nuclear translocation of p50, which suppresses the expression of BCL2 . This suggests that PHF6 might activate NF-κB signaling pathways by binding with p50 and maintaining the nuclear translocation of p50 .

Pharmacokinetics

It is known that the loss of phf6 leads to sustained and robust hematopoietic stem cell (hsc) reconstitution beyond quaternary transplants and promotes progenitor production . This suggests that the compound may have a significant impact on the bioavailability and distribution of HSCs.

Result of Action

The action of this compound results in molecular and cellular effects. The loss of PHF6 increases THP-1 proliferation, and restoring PHF6 expression decreases proliferation . Additionally, PHF6 depletion significantly decreases the growth of Kasumi-1 and promotes cell apoptosis . These results suggest that PHF6 is required for the growth of myeloid leukemia cells but is dispensable for normal blood cells .

Action Environment

The action of this compound can be influenced by environmental factors. Trifluoroacetic acid, a related compound, is a persistent and mobile pollutant that is present ubiquitously in the environment . It is highly soluble and has been detected in various environmental settings, including rain, fog, and water bodies, with large reservoirs present in the oceans . This suggests that environmental factors such as pH and the presence of other substances could potentially influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

PHF6 Trifluoroacetate is known to interact with various enzymes, proteins, and other biomolecules. For instance, PHF6 has been found to interact with proteins involved in ribosomal processing . It engages multiple nucleosome remodeling protein complexes, including nucleosome remodeling and deacetylase, SWI/SNF and ISWI factors, the replication machinery, and DNA repair proteins . The nature of these interactions is complex and can influence various biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to play a role in acute myeloid leukemia (AML), where it interacts with HIF-1α and HIF-2α to potentiate HIF-driven transcriptional events to initiate breast tumorigenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. After DNA damage, PHF6 localizes to sites of DNA injury, and its loss impairs the resolution of DNA breaks, with consequent accumulation of single- and double-strand DNA lesions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, when rRNA levels were quantified in a PHF6 gain-of-function model, an overall decrease in rRNA transcription was observed, accompanied by a modest increase in repressive promoter-associated RNA (pRNA) and a significant increase in the expression levels of the non-coding IGS36RNA and IGS39RNA transcripts .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, the potential of TFA to induce acute toxicity is very low

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can have effects on its activity or function. For example, a proportion of PHF6 protein is localized within the nucleolus . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PHF6 Trifluoroacetate typically involves the reaction of PHF6 with trifluoroacetic acid or its derivatives. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the stability of the compound. The process may involve multiple steps, including the purification of intermediates to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

PHF6 Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Applications De Recherche Scientifique

PHF6 Trifluoroacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its role in chromatin remodeling and transcription regulation, particularly in the context of hematopoietic stem cells and leukemia.

Medicine: Investigated for its potential therapeutic applications in treating hematologic malignancies and other diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products due to its unique properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trifluoroacetic Acid: A strong organic acid used in various chemical reactions.

Trifluoroacetate Derivatives: Compounds containing the trifluoroacetate group, used in organic synthesis and as reagents.

PHF6: The parent protein involved in chromatin remodeling and transcription regulation.

Uniqueness

PHF6 Trifluoroacetate is unique due to its combination of the properties of PHF6 and trifluoroacetate. This combination allows it to play a significant role in both biological and chemical processes, making it a valuable compound in scientific research and industrial applications.

Propriétés

Numéro CAS |

329897-62-3 |

|---|---|

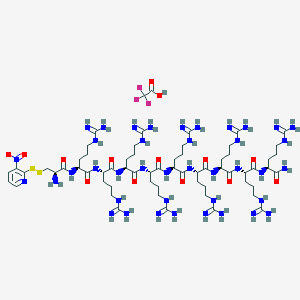

Formule moléculaire |

C36H60N8O9 |

Poids moléculaire |

748.9 g/mol |

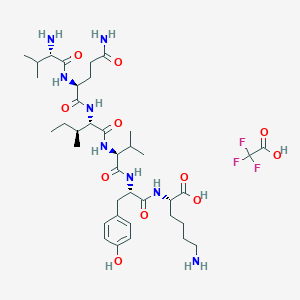

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

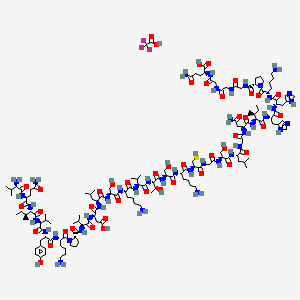

InChI |

InChI=1S/C36H60N8O9/c1-7-21(6)30(44-31(47)24(15-16-27(38)46)40-33(49)28(39)19(2)3)35(51)43-29(20(4)5)34(50)42-26(18-22-11-13-23(45)14-12-22)32(48)41-25(36(52)53)10-8-9-17-37/h11-14,19-21,24-26,28-30,45H,7-10,15-18,37,39H2,1-6H3,(H2,38,46)(H,40,49)(H,41,48)(H,42,50)(H,43,51)(H,44,47)(H,52,53)/t21-,24-,25-,26-,28-,29-,30-/m0/s1 |

Clé InChI |

ZNMIMDOXMDWDPH-JODTYCEVSA-N |

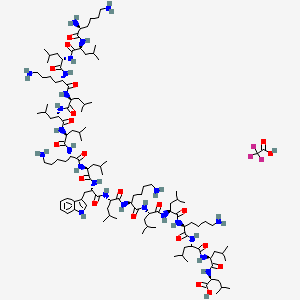

SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

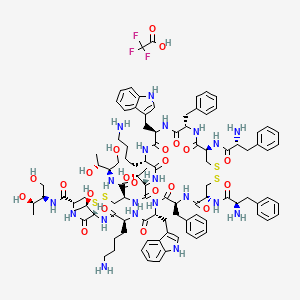

![acetic acid;(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide](/img/structure/B6295694.png)